

# Application Notes and Protocols for Assessing ONC201 Blood-Brain Barrier Penetration

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## Compound of Interest

Compound Name: OY-201

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This document provides a comprehensive overview and detailed protocols for assessing the blood-brain barrier (BBB) penetration of ONC201, a small molecule antagonist of the dopamine receptor D2 (DRD2) and an allosteric agonist of the mitochondrial protease ClpP, currently under investigation for the treatment of high-grade gliomas.<sup>[1][2][3][4][5]</sup>

## Introduction

ONC201 is a promising therapeutic agent for central nervous system (CNS) malignancies due to its ability to cross the BBB and exert its antitumor effects directly within the brain.<sup>[2][3][6][7]</sup> Its mechanism of action involves the induction of the integrated stress response and inhibition of the Akt/ERK signaling pathways, ultimately leading to apoptosis in cancer cells.<sup>[2][6][8]</sup> The ability of ONC201 to penetrate the brain is a critical determinant of its clinical efficacy. These application notes provide a summary of known quantitative data and detailed protocols for preclinical and clinical assessment of ONC201's BBB penetration.

## Quantitative Data Summary

The following tables summarize the available quantitative data on ONC201 concentrations in the brain and plasma from both preclinical and clinical studies.

Table 1: ONC201 Concentrations in Human Brain Tumors

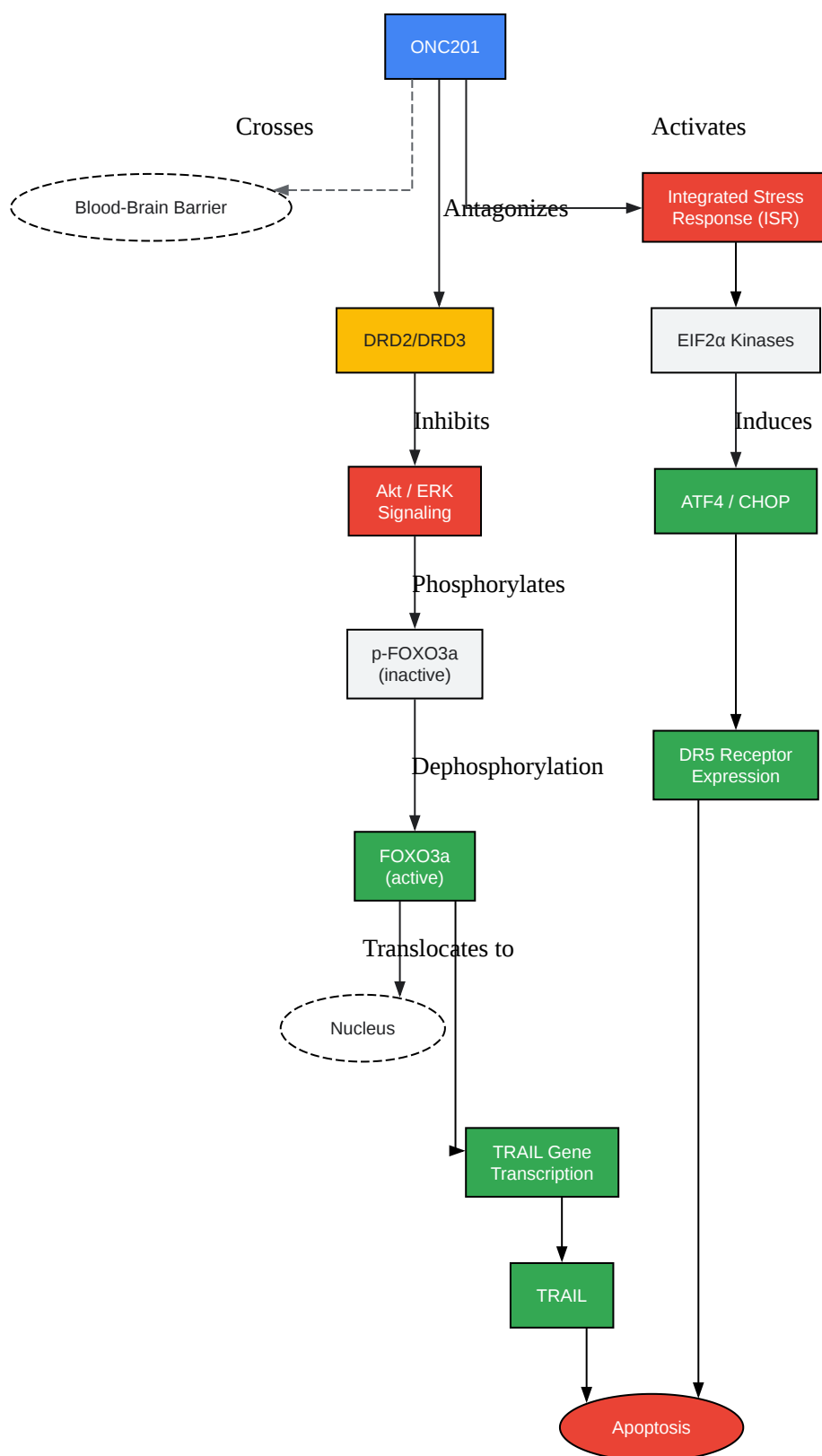
Patient Population	Dosage	Sample Type	Time of Measurement	ONC201 Concentration	Reference
Adult Recurrent Glioblastoma	625 mg, weekly	Resected Tumor Tissue	~24 hours after 2nd dose	600 nM - 9.3 $\mu$ M	[3][5]
H3K27M-Mutant Diffuse Midline Glioma	Not specified	Brainstem	Not specified	7 $\pm$ 1.7 $\mu$ mol/L	[9]
H3K27M-Mutant Diffuse Midline Glioma	Not specified	Thalamus	Not specified	4.6 $\pm$ 1.4 $\mu$ mol/L	[9]
H3K27M-Mutant Diffuse Midline Glioma	Not specified	Plasma	Not specified	0.27 $\pm$ 0.1 $\mu$ mol/L	[9]

Table 2: Preclinical ONC201 Brain Penetration Data

Animal Model	Tissue	Finding	Reference
Non-tumor-bearing Rat	Brain and other organs	~5-fold higher concentration relative to plasma	[3]

## Signaling Pathway of ONC201 in Glioblastoma

The following diagram illustrates the proposed mechanism of action of ONC201 after crossing the blood-brain barrier and entering glioblastoma cells.



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Caption: ONC201 signaling pathway in glioblastoma cells.

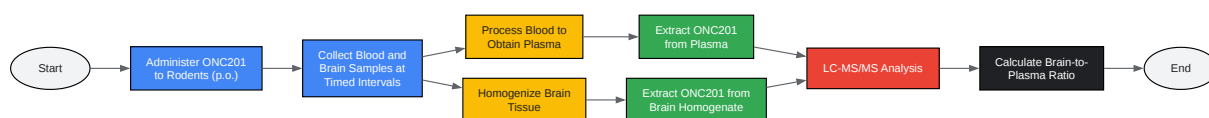
## Experimental Protocols

The following protocols provide detailed methodologies for assessing the BBB penetration of ONC201.

### Protocol 1: In Vivo Assessment of ONC201 Brain Penetration in Animal Models

This protocol describes a method to determine the brain-to-plasma concentration ratio of ONC201 in rodents.

Workflow Diagram:



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Caption: Workflow for in vivo assessment of ONC201 BBB penetration.

Methodology:

- Animal Dosing:
  - House rodents (e.g., male Sprague-Dawley rats) in accordance with institutional guidelines.
  - Administer a single oral dose of ONC201 (e.g., formulated in a suitable vehicle like 0.5% methylcellulose).
- Sample Collection:
  - At predetermined time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), euthanize a cohort of animals.

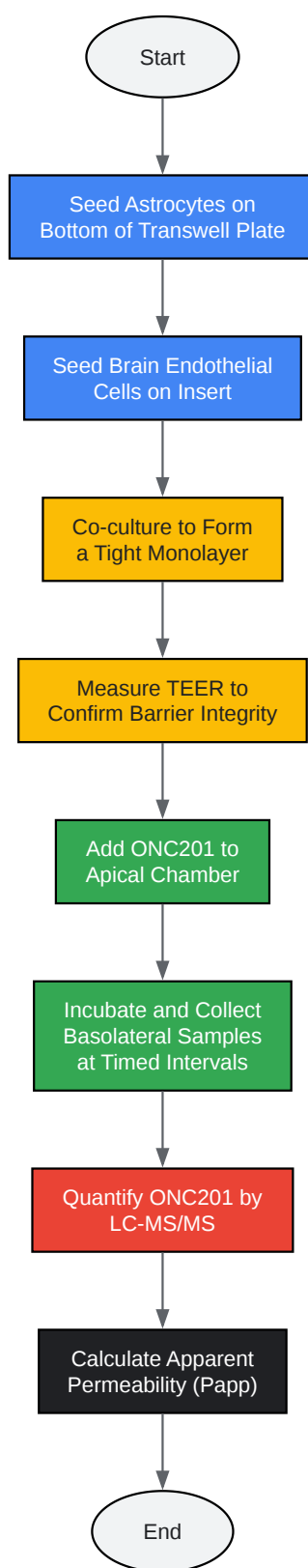
- Collect trunk blood into tubes containing an anticoagulant (e.g., EDTA).
- Perfuse the brain with ice-cold saline to remove intravascular blood.
- Excise the brain and store it at -80°C until analysis.
- Sample Processing:
  - Plasma: Centrifuge the blood samples (e.g., at 2000 x g for 15 minutes at 4°C) to separate the plasma. Store plasma at -80°C.
  - Brain Homogenate: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a 10% (w/v) homogenate.
- ONC201 Extraction:
  - Protein Precipitation: To a known volume of plasma or brain homogenate, add a protein precipitation agent (e.g., 3 volumes of acetonitrile containing an internal standard).
  - Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated proteins.
  - Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
  - Reconstitute the residue in a mobile phase-compatible solvent for analysis.
- LC-MS/MS Analysis:
  - Utilize a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of ONC201 in the processed samples.
  - Develop a standard curve using known concentrations of ONC201 in the respective matrix (plasma or brain homogenate).
- Data Analysis:
  - Calculate the concentration of ONC201 in plasma (ng/mL) and brain tissue (ng/g).

- Determine the brain-to-plasma concentration ratio (Kp) at each time point:  $Kp = C_{\text{brain}} / C_{\text{plasma}}$ .

## Protocol 2: In Vitro Blood-Brain Barrier Model Assessment

This protocol uses a Transwell assay with a co-culture of brain endothelial cells and astrocytes to determine the apparent permeability (Papp) of ONC201.

Workflow Diagram:



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Caption: Workflow for in vitro BBB permeability assessment of ONC201.

## Methodology:

- Cell Culture:
  - Culture primary brain endothelial cells and astrocytes using standard cell culture techniques.
  - Seed astrocytes on the bottom of a 24-well plate.
  - Seed brain endothelial cells on the apical side of a Transwell insert (e.g., 0.4  $\mu\text{m}$  pore size).
  - Co-culture the cells until a tight monolayer is formed, as confirmed by Trans-endothelial Electrical Resistance (TEER) measurement.
- Permeability Assay:
  - Replace the media in the apical and basolateral chambers with a transport buffer (e.g., Hanks' Balanced Salt Solution).
  - Add ONC201 to the apical (donor) chamber at a known concentration.
  - At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral (receiver) chamber.
  - Replace the collected volume with fresh transport buffer.
- Sample Analysis:
  - Quantify the concentration of ONC201 in the collected samples using a validated LC-MS/MS method.
- Data Analysis:
  - Calculate the apparent permeability coefficient ( $P_{app}$ ) using the following equation:  $P_{app} \text{ (cm/s)} = (dQ/dt) / (A * C_0)$  Where:
    - $dQ/dt$  is the steady-state flux of ONC201 across the monolayer ( $\mu\text{g/s}$ ).



- A is the surface area of the Transwell insert (cm<sup>2</sup>).
- C0 is the initial concentration of ONC201 in the apical chamber (µg/cm<sup>3</sup>).

## Protocol 3: Analysis of ONC201 in Human Tumor Tissue

This protocol describes the quantification of ONC201 in resected glioblastoma tissue from patients treated with the drug.

### Methodology:

- Tissue Collection and Storage:
  - Following surgical resection, immediately flash-freeze a portion of the tumor tissue in liquid nitrogen.
  - Store the tissue at -80°C until analysis.
- Tissue Homogenization:
  - Weigh the frozen tumor tissue.
  - Homogenize the tissue in a suitable buffer to create a uniform homogenate.
- ONC201 Extraction and Quantification:
  - Follow the extraction and LC-MS/MS analysis steps as described in Protocol 1 for brain homogenate.
- Pharmacodynamic Assessment (Immunohistochemistry):
  - Fix a portion of the tumor tissue in formalin and embed it in paraffin.
  - Perform immunohistochemistry (IHC) on tissue sections using antibodies against pharmacodynamic biomarkers such as ATF4 and DR5 to assess target engagement.<sup>[3]</sup>
  - Compare the staining intensity and distribution to archival tumor samples from the same patient taken before ONC201 treatment.

## Conclusion

The protocols outlined in this document provide a framework for the comprehensive assessment of ONC201's blood-brain barrier penetration. By combining in vivo and in vitro methods, researchers can gain a thorough understanding of the pharmacokinetic and pharmacodynamic properties of ONC201 in the central nervous system, which is crucial for its continued development as a therapy for brain tumors.

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